10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane
Description
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is a silaundecane derivative characterized by a silicon-containing heterocyclic core with oxygen atoms (trioxa) and distinct substituents: dimethyl groups at positions 10, diphenyl groups at position 9, and a methylidene (CH₂=) moiety at position 4. Its structure is confirmed by NMR and HRMS data, with key ¹³C NMR signals at δ 118.3 (methylidene) and 127–138 ppm (aromatic carbons from diphenyl groups) . The compound’s molecular weight is approximately 472 g/mol (based on HRMS analogs) .
Properties
CAS No. |
646066-32-2 |
|---|---|
Molecular Formula |
C22H30O3Si |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
tert-butyl-[2-(methoxymethoxymethyl)prop-2-enoxy]-diphenylsilane |
InChI |
InChI=1S/C22H30O3Si/c1-19(16-24-18-23-5)17-25-26(22(2,3)4,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15H,1,16-18H2,2-5H3 |
InChI Key |
GPTOELBDXDMDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=C)COCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a silicon-containing precursor with organic compounds that provide the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced silicon-containing compounds, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane involves its interaction with molecular targets through its functional groups. The silicon atom in the compound can form bonds with various substrates, facilitating reactions and interactions. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a family of 2,4,8-trioxa-9-silaundecane derivatives. Below is a comparative analysis of its structural analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Methylidene vs. Hydroxyl Groups : The target compound’s methylidene group (δ ~118 ppm) introduces unsaturation, enhancing reactivity toward addition reactions compared to hydroxyl-bearing analogs like 21b (δ 2.71 ppm for OH) .
- Diphenyl vs.
- Biological Activity : Compound 21b demonstrates anti-HBV activity, suggesting that the target compound’s diphenyl and methylidene groups could be optimized for similar pharmacological applications .
Physicochemical Properties
- Solubility : The diphenyl groups render the compound lipophilic, limiting aqueous solubility but enhancing compatibility with organic matrices.
- Stability : The trioxa-silaundecane core provides hydrolytic stability, while the methylidene group may introduce susceptibility to oxidation .
Biological Activity
10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is a complex organosilicon compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane is , with a molecular weight of approximately 384.596 g/mol. Its structure features a silane backbone with multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H32O3Si |
| Molecular Weight | 384.596 g/mol |
| CAS Number | 1217466-16-4 |
| Appearance | Colorless liquid |
Anticancer Properties
Research indicates that compounds similar to 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane exhibit significant anticancer properties. For instance, studies have shown that organosilicon compounds can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Cancer Research demonstrated that a related compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 25 μM. The mechanism was attributed to the induction of G1 phase arrest and apoptosis through the activation of caspase pathways .
Antioxidant Activity
The compound also shows promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Experimental Findings
In vitro assays revealed that 10,10-Dimethyl-6-methylidene-9,9-diphenyl-2,4,8-trioxa-9-silaundecane exhibited a significant reduction in reactive oxygen species (ROS) levels in human fibroblast cells. The antioxidant capacity was measured using the DPPH assay, yielding an IC50 value of 15 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates caspases leading to programmed cell death.
- Antioxidant Defense : Scavenges free radicals and reduces oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
